Methyl 3-(2-nitroethyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-nitroethyl)thiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of Thiophene Derivatives: One common method involves the nitration of a thiophene derivative
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of thiophene-2-carboxylate with nitroethane in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(2-nitroethyl)thiophene-2-carboxylate can undergo oxidation reactions, particularly at the nitroethyl group, leading to the formation of nitro and carboxyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Nitrothiophene carboxylic acids.
Reduction: Aminoethylthiophene derivatives.
Substitution: Halogenated thiophenes or thiophene ethers.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(2-nitroethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
Industrially, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors
Mechanism of Action
The mechanism by which Methyl 3-(2-nitroethyl)thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-aminoethyl)thiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-(2-nitroethyl)thiophene-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-nitrovinyl)thiophene-2-carboxylate: Similar structure but with a nitrovinyl group instead of a nitroethyl group.
Uniqueness
Methyl 3-(2-nitroethyl)thiophene-2-carboxylate is unique due to the presence of both a nitroethyl group and a thiophene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 3-(2-nitroethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)7-6(3-5-14-7)2-4-9(11)12/h3,5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHUHSXDVQPPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.